N-(3,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound characterized by its unique structure, which includes a phenyl group, a furan ring, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-alkynyl ketones, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated furan derivative in the presence of a palladium catalyst.
Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting 3-(5-phenylfuran-2-yl)propanoic acid with 3,5-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives and amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan ring and phenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-3-(2-furyl)propanamide: Similar structure but with a different substitution pattern on the furan ring.
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide: Contains a methyl group on the furan ring instead of a phenyl group.
Uniqueness
N-(3,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the presence of both a phenyl group and a furan ring, which can confer distinct chemical and biological properties. The combination of these structural features can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
This compound’s distinct structure and reactivity profile make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C21H21NO2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO2/c1-15-12-16(2)14-18(13-15)22-21(23)11-9-19-8-10-20(24-19)17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3,(H,22,23) |
InChI Key |
SQAJQOXTNZRDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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